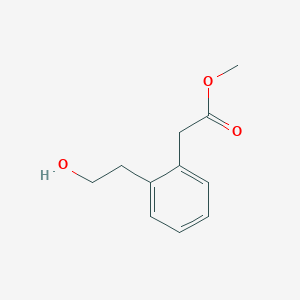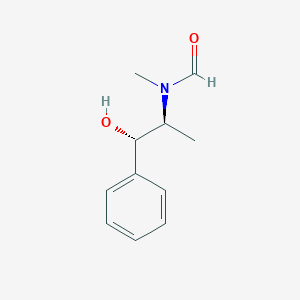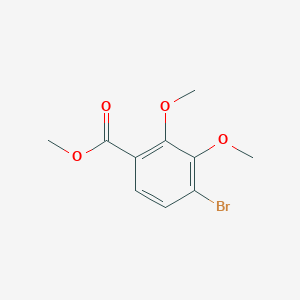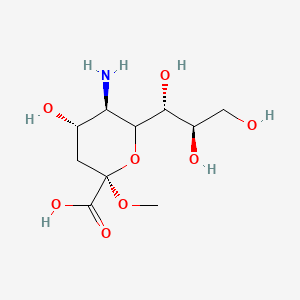
2-O-Methyl-alpha-neuraminic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-Methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These compounds play crucial roles in cellular communication, pathogen recognition, and immune response
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-alpha-neuraminic acid can be achieved through several methods. One common approach involves the use of N-acetyl-2-O-methyl-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate as a starting material. This compound undergoes a series of reactions, including hydrolysis and deacetylation, to yield this compound . Another method involves the use of barium dihydroxide in water, which facilitates the conversion of the starting material to the desired product over a period of 16 hours under heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
化学反应分析
Types of Reactions
2-O-Methyl-alpha-neuraminic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl groups and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
2-O-Methyl-alpha-neuraminic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in cellular communication and pathogen recognition.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 2-O-Methyl-alpha-neuraminic acid involves its interaction with specific molecular targets and pathways. This compound can bind to sialic acid receptors on cell surfaces, influencing cellular communication and immune response. It may also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in the spread of viral infections . The exact pathways involved in its mechanism of action are still under investigation, but it is clear that this compound has significant biological activity.
相似化合物的比较
2-O-Methyl-alpha-neuraminic acid can be compared to other similar compounds, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. These compounds share a similar nine-carbon backbone but differ in their functional groups and structural modifications.
N-Acetylneuraminic Acid: This compound is the most common form of sialic acid and is widely studied for its role in cellular communication and pathogen recognition.
N-Glycolylneuraminic Acid: This compound has a glycolyl group at the nitrogen position and is less common in humans but more prevalent in other mammals.
This structural modification sets it apart from other sialic acids and makes it a valuable compound for research and industrial applications .
属性
分子式 |
C10H19NO8 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
(2R,4S,5R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO8/c1-18-10(9(16)17)2-4(13)6(11)8(19-10)7(15)5(14)3-12/h4-8,12-15H,2-3,11H2,1H3,(H,16,17)/t4-,5+,6+,7+,8?,10+/m0/s1 |
InChI 键 |
OMVQZDUAKZZNEF-RHAHOVCOSA-N |
手性 SMILES |
CO[C@@]1(C[C@@H]([C@H](C(O1)[C@@H]([C@@H](CO)O)O)N)O)C(=O)O |
规范 SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


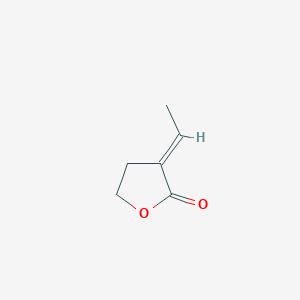
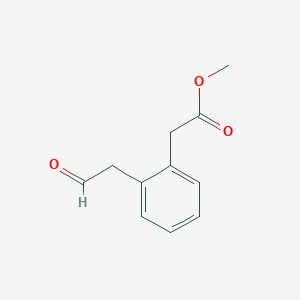

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

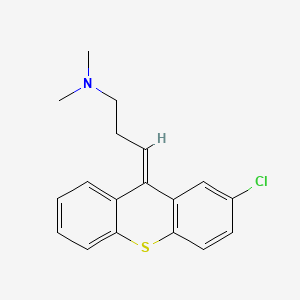
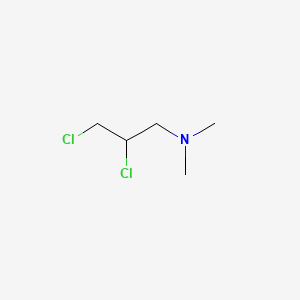
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
